molecular formula C11H12N2O2 B13638899 3-(1-methyl-1H-1,3-benzodiazol-6-yl)propanoic acid

3-(1-methyl-1H-1,3-benzodiazol-6-yl)propanoic acid

Cat. No.: B13638899
M. Wt: 204.22 g/mol
InChI Key: CZDXIJCGSXBCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-methyl-1H-1,3-benzodiazol-6-yl)propanoic acid is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-1,3-benzodiazol-6-yl)propanoic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. The reaction is usually carried out under acidic or basic conditions, followed by cyclization to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(1-methyl-1H-1,3-benzodiazol-6-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

3-(1-methyl-1H-1,3-benzodiazol-6-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-1,3-benzodiazol-6-yl)propanoic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-(1-methyl-1H-1,3-benzodiazol-6-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(3-methylbenzimidazol-5-yl)propanoic acid

InChI

InChI=1S/C11H12N2O2/c1-13-7-12-9-4-2-8(6-10(9)13)3-5-11(14)15/h2,4,6-7H,3,5H2,1H3,(H,14,15)

InChI Key

CZDXIJCGSXBCHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=C(C=C2)CCC(=O)O

Origin of Product

United States

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